molecular formula C9H12BrNO B1314512 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 780752-32-1

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No.: B1314512
CAS No.: 780752-32-1
M. Wt: 230.1 g/mol
InChI Key: ZFQQPURKUHJPQY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second position of the pyridine ring, with methoxy and dimethyl groups at the fourth and third, fifth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{4-methoxy-3,5-dimethylpyridine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Substitution: Formation of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine.

    Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.

    Reduction: Formation of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpiperidine.

Scientific Research Applications

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is primarily based on its ability to act as an electrophile in various chemical reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity makes it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
  • 2-(Iodomethyl)-4-methoxy-3,5-dimethylpyridine
  • 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine

Comparison:

  • Reactivity: The bromomethyl group in 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a balanced choice for controlled substitution reactions.
  • Stability: The compound is more stable than its iodo counterpart but less stable than the chloro derivative.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, this compound offers a good balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQPURKUHJPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544260
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780752-32-1
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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